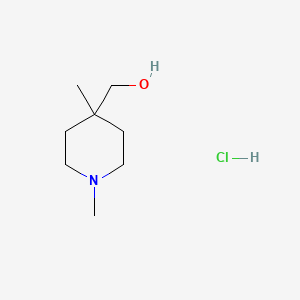

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride

Description

Properties

IUPAC Name |

(1,4-dimethylpiperidin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(7-10)3-5-9(2)6-4-8;/h10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBRTOYYTBNICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride typically involves the reaction of 1,4-dimethylpiperidine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous processing techniques to produce the compound efficiently.

Chemical Reactions Analysis

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or alkyl groups.

Scientific Research Applications

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares the target compound with four structurally analogous piperidine-based hydrochlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride | C₈H₁₇NO·HCl | 179.7 | 1,4-dimethyl; 4-methanol | 1609396-22-6 |

| 2-(1,4-Dimethyl-4-piperidinyl)phenol hydrochloride | C₁₃H₂₀NO·HCl | 257.8 | 1,4-dimethyl; 4-phenol | Not specified |

| 2-(3,3-Dimethyl-piperidin-4-yl)-ethanol hydrochloride | C₉H₁₉NO·HCl | 193.7 | 3,3-dimethyl; 4-ethanol | 2270907-12-3 |

| 4-(Diphenylmethoxy)piperidine hydrochloride | C₁₈H₂₁NO·HCl | 303.83 | 4-diphenylmethoxy | 65214-86-0 |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | 4-aminomethyl; pyridin-4-yl methanone | 1286265-79-9 |

Key Observations :

- Substituent Diversity: The target compound’s methanol group distinguishes it from analogs with phenol (aromatic -OH), ethanol (-CH₂CH₂OH), or bulky diphenylmethoxy substituents .

- Molecular Weight : The diphenylmethoxy derivative (303.83 g/mol) is significantly heavier due to aromatic rings, whereas the target compound is the lightest (179.7 g/mol) .

- Salt Form: Most analogs are hydrochlorides, but the pyridinyl-methanone derivative exists as a dihydrochloride .

Physicochemical and Toxicological Properties

Notes:

- Data Gaps : Critical parameters like solubility, partition coefficient (logP), and acute toxicity are largely unreported for these compounds, limiting safety assessments .

Critical Analysis of Evidence Limitations

- Toxicological Data : Absence of acute or chronic toxicity data for most compounds underscores the need for standardized testing .

- Regulatory Disparities : Only 4-(Diphenylmethoxy)piperidine HCl has regulatory mentions, suggesting others may lack industrial-scale use .

- Synthetic Utility: The target compound’s simplicity (low molecular weight, methanol group) makes it a versatile intermediate compared to bulkier analogs .

Biological Activity

(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride is a chemical compound with potential applications in pharmacology and medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development. This article aims to detail the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C8H18ClN

- Molecular Weight : 165.69 g/mol

- CAS Number : 1609396-22-6

Its structure features a piperidine ring with two methyl groups and a hydroxymethyl group, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to act as a ligand for various receptors and enzymes. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).

Key Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and pain perception.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Neuropharmacological Effects

In vivo studies have assessed the neuropharmacological effects of this compound using animal models. Behavioral tests such as the forced swim test and tail suspension test were conducted to evaluate antidepressant-like effects.

| Test | Effect Observed |

|---|---|

| Forced Swim Test | Decreased immobility time |

| Tail Suspension Test | Increased climbing behavior |

These findings suggest that this compound may possess antidepressant properties, warranting further investigation into its mechanism of action within CNS pathways.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperidine compounds showed enhanced antibacterial activity against resistant strains of bacteria. The study highlighted that modifications to the piperidine ring could improve efficacy and reduce toxicity .

Case Study 2: CNS Activity

Research conducted on similar piperidine derivatives indicated potential applications in treating anxiety disorders. The study found that these compounds could modulate GABAergic transmission, providing a basis for their use in anxiety and depression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step processes involving piperidine derivatives. For example, (S)-1,3-dimethyl-4-piperidone (a structurally related intermediate) is used in synthesizing alvimopan precursors through alkylation and reduction steps . Key factors include:

- Catalyst selection : Chiral catalysts may improve stereochemical control in asymmetric synthesis.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.

- Temperature control : Exothermic steps (e.g., HCl salt formation) require gradual addition to prevent side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use reversed-phase chromatography with buffered mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) to separate impurities .

- NMR : Confirm stereochemistry and methyl group positions via - and -NMR, comparing shifts to analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and detect trace impurities (e.g., degradation products) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in pharmacological data across studies involving this compound?

- Root Cause Analysis :

- Sample Purity : Discrepancies may arise from undetected impurities (e.g., isomers or degradation by-products). Use orthogonal methods (HPLC + NMR) for validation .

- Experimental Design : Standardize in vitro assays (e.g., receptor binding) by controlling pH, temperature, and solvent composition, as seen in metformin hydrochloride hydrogel studies .

- Data Normalization : Compare results against reference standards (e.g., EP/BP/USP monographs) to eliminate batch-to-batch variability .

Q. How can the stability of this compound under varying storage and experimental conditions be systematically evaluated?

- Stability Protocols :

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate accelerated degradation. Analyze samples using HPLC to quantify decomposition products .

- pH Stability : Assess solubility and degradation kinetics in buffered solutions (pH 1–10), as done for pyridoxine hydrochloride formulations .

- Long-Term Storage : Store under inert gas (N) at –20°C in amber glass vials to prevent oxidation and photodegradation .

Q. What advanced methodologies can identify and quantify trace impurities in this compound batches?

- Impurity Profiling :

- LC-MS/MS : Detect sub-0.1% impurities by coupling high-resolution mass spectrometry with chromatographic separation, as applied to meperidine hydrochloride analysis .

- Forced Degradation Studies : Hydrolyze the compound under acidic/alkaline conditions to generate potential impurities (e.g., demethylated analogs) for structural elucidation .

- Reference Standards : Use certified impurities (e.g., (5-Methyl-1H-imidazol-4-yl)methanol hydrochloride) for calibration and method validation .

Methodological Resources

- Safety and Handling : Follow OSHA-compliant protocols for piperidine derivatives, including PPE (gloves, lab coats) and fume hood use .

- Data Reproducibility : Adopt quality-controlled synthesis and analysis practices from pharmacopeial guidelines (e.g., USP monographs for pyridoxine hydrochloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.